Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Description
Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate (CAS: 1583272-35-8) is a brominated indole derivative with the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 270.07 g/mol . This compound features a fused bicyclic structure with a 2-oxo-2,3-dihydro-1H-indole core substituted by a bromine atom at position 6, a methyl group at position 1, and a methyl ester at position 4 (Figure 1). Its high purity (≥95%) and versatile scaffold make it valuable in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or functional materials .
The methyl ester at position 4 contributes to solubility in organic solvents, facilitating downstream modifications .
Properties
IUPAC Name |
methyl 6-bromo-1-methyl-2-oxo-3H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDSFCWFJNDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are often used in the treatment of various disorders and have shown to be biologically active against cancer cells and microbes.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier. The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism.
Biological Activity
Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate (CAS Number: 1818847-70-9) is a synthetic compound that belongs to the class of indole derivatives. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. The following sections detail its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by relevant data and case studies.
- Molecular Formula : C11H10BrNO3
- Molecular Weight : 284.106 g/mol
- CAS Number : 1818847-70-9
These properties indicate that the compound contains a bromine atom and an indole structure, which are often associated with various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. The compound has been tested against several bacterial strains, demonstrating varying degrees of efficacy.
Case Study: Antibacterial Efficacy
In a study examining various indole derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Bacillus subtilis | 10 |
These results suggest that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The antifungal activity of this compound has also been evaluated. In vitro tests demonstrated its effectiveness against various fungal strains.
Case Study: Antifungal Efficacy
The antifungal activity was assessed using the disk diffusion method. The results indicated the following inhibition zones:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 15 |
| Fusarium oxysporum | 18 |
This data shows that this compound has notable antifungal properties, particularly against Candida albicans .
Cytotoxic Activity
The cytotoxic effects of this compound have been investigated in several cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating cytotoxicity on human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MDA-MB-231 | 20 |
| HT-29 | 18 |
These findings indicate that this compound has potential as an anticancer agent due to its ability to inhibit cell proliferation in various cancer types .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring can significantly impact antibacterial and antifungal efficacy. For instance, substituents at the C6 position have been shown to enhance antibacterial activity while maintaining low toxicity levels in mammalian cells .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate exhibits promising biological activities that suggest its utility in medicinal chemistry. Preliminary studies indicate potential applications in:
- Anticancer Research : The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.
- Antimicrobial Activity : Initial evaluations have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Further research is required to elucidate the specific mechanisms of action and the full spectrum of biological activities.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions. Notable applications include:
- Functionalization Reactions : this compound can be utilized in multi-step synthetic processes to create more complex molecules.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can react with nucleophiles at the bromine site, allowing for the introduction of various functional groups. |
| Condensation Reactions | Potentially useful in forming larger cyclic structures or heterocycles by reacting with other carbonyl-containing compounds. |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its cytotoxic effects against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated notable antibacterial activity, warranting further exploration into its use as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs differ in substituent positions, functional groups, and molecular frameworks, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis:
Key Findings
Substituent Position Effects: The bromine position (C4 vs. C6) significantly influences electronic properties. For example, the C6-bromo derivative (target compound) may exhibit stronger electron-withdrawing effects at the indole’s para position compared to the C4-bromo isomer .
Hydrogen Bonding and Solubility: The 2-oxo group in the target compound and QP-5734 enables hydrogen bonding, improving crystallinity but reducing solubility in non-polar solvents compared to non-oxo analogs like QM-8534 . The hydrochloride salt (QM-8534) increases aqueous solubility, making it more suitable for biological assays than neutral esters .
Reactivity and Applications :
- The 3,3-dimethyl group in QP-5734 introduces steric bulk, likely hindering electrophilic substitution at C3 but stabilizing the 2-oxo tautomer .
- The methyl ester in all compounds allows facile hydrolysis to carboxylic acids for further derivatization, though the target compound’s ester at C4 may be less sterically accessible than the C6 ester in the C4-bromo isomer .
Thermal Stability :
- The C4-bromo isomer’s higher boiling point (424.6°C ) suggests stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the target compound, though direct data for the latter is lacking .
Preparation Methods
Structural Characteristics and Properties
Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate has a molecular formula of C11H10BrNO3 and a molecular weight of 284.109 g/mol. The compound features several key structural elements that influence its synthesis and reactivity:
Core Indole Framework
The foundation of this molecule is a 2,3-dihydro-1H-indole scaffold, a partially saturated variant of the indole heterocycle. The saturation at the 2nd and 3rd positions introduces conformational rigidity, potentially enhancing binding specificity in biological systems. The 2-oxo group further modifies electronic properties, increasing susceptibility to nucleophilic attack and facilitating derivatization.
Key Substituents
The compound contains three principal functional groups:
- Bromine at C6 : The electron-withdrawing bromine atom enhances electrophilic aromatic substitution reactivity and influences intermolecular interactions through halogen bonding.
- Methyl Group at N1 : This substituent sterically shields the indole nitrogen, reducing unwanted side reactions and modulating pharmacokinetic properties.
- Carboxylate Ester at C4 : The ester group improves lipid solubility, aiding cellular uptake, and serves as a synthetic handle for further derivatization.
Physiochemical Properties
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | methyl 6-bromo-1-methyl-2-oxo-3H-indole-4-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO3/c1-13-9-4-6(12)3-8(11(15)16-2)7(9)5-10(13)14/h3-4H,5H2,1-2H3 |
| Standard InChI Key | BYFDSFCWFJNDJL-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC2=C(C=C(C=C21)Br)C(=O)OC |
Specific Preparation Methods
Method 1: Starting from Indole Derivatives
Preparation from 6-Bromoindole-4-carboxylic Acid
One efficient route begins with the conversion of 6-bromoindole-4-carboxylic acid to its methyl ester, followed by N-methylation and oxidation to the 2-oxo derivative:
Step 1: Methyl Ester Formation
The conversion of the carboxylic acid to methyl ester can be achieved using (trimethylsilyl)diazomethane:
6-bromoindole-4-carboxylic acid + (trimethylsilyl)diazomethane → methyl 6-bromo-1H-indole-4-carboxylate
This reaction is typically conducted in methanol/hexanes at room temperature for approximately 2 minutes, followed by concentration under reduced pressure. The process yields quantitative conversion to the methyl ester intermediate.
Step 2: N-Methylation
The resulting methyl 6-bromo-1H-indole-4-carboxylate can be N-methylated using methyl iodide in the presence of a strong base such as sodium hydride:
methyl 6-bromo-1H-indole-4-carboxylate + CH3I + NaH → methyl 6-bromo-1-methyl-1H-indole-4-carboxylate
This reaction is commonly performed in THF or DMF at 0°C to room temperature, with yields typically ranging from 80-90%.
Step 3: Oxidation to 2-Oxo Derivative
The final step involves oxidation of the indole to form the 2-oxo-2,3-dihydro-1H-indole (oxindole) structure:
methyl 6-bromo-1-methyl-1H-indole-4-carboxylate + oxidizing agent → this compound
This transformation can be achieved using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate, followed by reduction, with yields typically in the 60-75% range.
Alternative Method Using Acetyl Chloride
An alternative approach for the methyl esterification step employs acetyl chloride in methanol:
Table 2: Reaction Conditions for Methyl Esterification Using Acetyl Chloride
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 6-bromoindole-4-carboxylic acid | 45 g (187.46 mmol) | 65°C, overnight | 72% |
| Acetyl chloride | 29.43 g (374 mmol) | Methanol (500 mL) |
The reaction mixture is cooled to room temperature after completion, during which white precipitates appear. After stirring for 2 hours at room temperature, the solid is filtered and dried under vacuum, yielding the methyl ester as a light brown solid.
Method 2: Starting from Oxindole Derivatives
An alternative approach involves starting with an appropriate oxindole derivative and introducing the required substituents:
Functionalization of 2-Oxindole
Starting with a suitably substituted 2-oxindole, the bromine at C6 and the carboxylate at C4 can be introduced:
Step 1: Bromination
Selective bromination at the C6 position can be achieved using N-bromosuccinimide (NBS) in an appropriate solvent:
2-oxo-2,3-dihydro-1H-indole-4-carboxylate + NBS → 6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
This reaction typically proceeds in moderate to good yields (60-80%) when conducted in dichloromethane or acetonitrile at room temperature.
Step 2: N-Methylation
Similar to the previous approach, N-methylation can be accomplished using methyl iodide and sodium hydride:
6-bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylate + CH3I + NaH → this compound
The N-methylation step typically proceeds in yields of 80-85% when conducted in DMF at 0°C to room temperature.
Method 3: Corey-Chaykovsky Reaction Approach
A more specialized approach involves the use of Corey-Chaykovsky reaction for the synthesis of spirocyclopropane 2-oxindoles, which can be further transformed to the target compound:
Methyl (2-oxoindolin-3-ylidene)cyanate + trimethylsulfoxonium iodide + NaH → spirocyclopropane intermediate
However, this approach often produces an inseparable mixture of compounds and may require further optimization. An alternative method using [3+2]-cycloaddition of diazomethane has shown better results, as demonstrated with related compounds.
Optimization of Synthesis Parameters
Temperature and Solvent Effects
The choice of solvent and reaction temperature significantly impacts the yield and purity of the target compound. For N-methylation reactions, polar aprotic solvents like DMF and THF have proven effective, while methanol is typically the solvent of choice for esterification reactions.
Table 3: Solvent Effects on N-Methylation Reaction
| Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| DMF | 0°C to RT | 6-8 hours | 80-85 |
| THF | 0°C to RT | 8-10 hours | 75-80 |
| Acetone | RT | 12 hours | 60-65 |
Catalyst Selection for Oxidation Steps
For the oxidation of indole to oxindole, various catalysts and oxidizing agents have been evaluated:
Table 4: Oxidation Catalysts Comparison
| Oxidizing Agent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| H2O2 | Na2WO4 | RT | 4-6 hours | 65-70 |
| m-CPBA | -- | 0°C to RT | 2-3 hours | 70-75 |
| KMnO4 | -- | 0°C | 1-2 hours | 60-65 |
Purification Techniques
The purification of this compound typically involves multiple steps to ensure high purity:
Chromatographic Purification
Flash chromatography using silica gel with appropriate solvent gradients has proven effective for purifying the target compound. Typical solvent systems include:
- Hexanes/ethyl acetate gradients (100:0 to 0:100)
- Dichloromethane/methanol gradients (100:0 to 97:3)
The crude product is often obtained as a yellow or off-white solid, which can be further purified by recrystallization.
Recrystallization
Recrystallization from appropriate solvent systems can significantly enhance purity. Effective solvent combinations include:
- Methanol/water
- Ethanol/hexanes
- Acetone/petroleum ether
Analytical Confirmation of Product
Spectroscopic Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals for the target compound include:
- ¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.6 (m, 1H, aromatic), 7.2-7.3 (m, 1H, aromatic), 3.9-4.0 (s, 3H, OCH₃), 3.5-3.6 (s, 2H, CH₂), 3.2-3.3 (s, 3H, NCH₃)
Mass Spectrometry
Mass spectral analysis typically shows:
- ESI-MS m/z: 284.0 [M+H]⁺
- Characteristic isotope pattern due to bromine (M and M+2 peaks with approximately equal intensity)
Q & A
Q. What are the common synthetic routes for Methyl 6-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate, and what reaction conditions are critical for optimizing yield?
Answer: The synthesis typically involves functionalization of an indole scaffold. A general procedure includes:
Bromination : Introducing bromine at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled temperature (0–25°C) to avoid over-substitution .
Esterification : Carboxylic acid intermediates are esterified via Fisher esterification (H₂SO₄, methanol reflux) or using coupling agents like DCC/DMAP .
Methylation : The 1-position nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Q. Critical Conditions :
- Temperature control during bromination to prevent side reactions.
- Anhydrous conditions for methylation to avoid hydrolysis.
- Purification via column chromatography (hexane/ethyl acetate gradients) to isolate the product.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, CH₃COOH, 0°C → RT, 12h | 75–85 | |
| Esterification | DCC, DMAP, MeOH, RT, 24h | 80–90 | |
| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 70–80 |
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8–3.9 ppm for OCH₃; δ ~165–170 ppm for C=O), bromine-induced deshielding at C6 (δ ~110–115 ppm), and the indole NH (δ ~10–12 ppm, absent if methylated) .
- IR : Stretches for C=O (ester: ~1700–1750 cm⁻¹) and N–H (if unmethylated: ~3200–3400 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the 3D structure. Software like SHELXL refines the model, confirming bond lengths (e.g., C–Br: ~1.90 Å) and dihedral angles .
Q. Example Data from SC-XRD :
| Parameter | Value | Software Used |
|---|---|---|
| Space group | P2₁/c | SHELXL |
| Unit cell (Å, °) | a=8.21, b=12.34, c=14.56, β=105.2° | Mercury |
| R-factor | <0.05 | SHELXL |
Advanced Questions
Q. What challenges arise in refining the crystal structure of this compound, and how can software like SHELXL or Mercury address them?
Answer: Common challenges include:
- Disordered atoms : Bromine or methyl groups may exhibit positional disorder. SHELXL allows multi-component refinement using PART instructions to model disorder .
- Twinned crystals : Use Mercury’s "Packing Similarity" tool to identify twin laws and apply HKLF5 refinement in SHELXL .
- Weak diffraction : High-resolution data (>1.0 Å) improves refinement. If unavailable, restraints (e.g., DFIX for bond lengths) stabilize the model .
Q. Workflow :
Data integration (HKL-2000).
Structure solution via dual-space methods (SHELXT).
Refinement in SHELXL with ADPs (anisotropic displacement parameters) for non-H atoms.
Validation using Mercury’s "Structure Check" for geometry outliers .
Q. How can hydrogen bonding patterns in the crystal lattice be analyzed to predict supramolecular assembly?
Answer:
- Graph Set Analysis : Classify hydrogen bonds (H-bonds) using Etter’s formalism (e.g., D , R , C motifs). For example, N–H···O=C interactions often form R₂²(8) rings, stabilizing layered structures .
- Mercury Tools :
Case Study :
In Methyl 6-bromo-..., the carbonyl oxygen may act as an acceptor for N–H donors from adjacent molecules, forming a 2D sheet. Mercury’s "Void Analysis" quantifies solvent-accessible volumes, revealing potential porosity .
Q. When encountering discrepancies in crystallographic data between experimental and computational models, what methodological approaches resolve these contradictions?
Answer:
- Overlay Analysis : Use Mercury to superimpose experimental (XRD) and DFT-optimized structures. RMSD values >0.3 Å suggest conformational flexibility or solvent effects .
- Hirshfeld Surfaces : Compare experimental (CIF) and theoretical (DFT) surfaces to identify mismatches in intermolecular contacts .
- Energy Frameworks : Construct frameworks in CrystalExplorer to evaluate lattice energy contributions (electrostatic, dispersion) that DFT may underestimate .
Q. Resolution Steps :
Re-examine refinement parameters (e.g., thermal motion models).
Validate computational methods (basis set, solvent inclusion in DFT).
Reconcile using IsoStar (Cambridge Structural Database) for preferred interaction geometries .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and what analytical methods track byproduct formation?
Answer:
- Reactivity : Bromine at C6 facilitates Suzuki-Miyaura couplings (Pd catalysts) or Ullmann reactions. Competing dehalogenation may occur under harsh conditions (e.g., high Pd loading).
- Byproduct Monitoring :
Optimization : Use Pd(PPh₃)₄, K₂CO₃ in THF/H₂O (3:1) at 80°C for 12h. Monitor via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
